molecular formula C8H4BrClN2O B1292623 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1000341-99-0

4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B1292623
CAS No.: 1000341-99-0
M. Wt: 259.49 g/mol
InChI Key: AVANOLZDZLMZBI-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H4BrClN2O. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The compound’s interaction with kinases can lead to the inhibition of phosphorylation processes, thereby affecting various signaling pathways. Additionally, this compound has been observed to bind to certain proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and arresting the cell cycle at specific phases . Furthermore, it affects the expression of genes involved in cell survival and apoptosis, thereby altering the cellular response to various stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding can lead to the inhibition of enzyme-substrate interactions, thereby preventing the progression of biochemical reactions. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the transcriptional activity of target genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cellular processes, with potential cumulative effects on cell function . These temporal effects are crucial for understanding the compound’s behavior in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic transformation facilitates the compound’s excretion from the body. Additionally, the compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways . These effects on metabolism are critical for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution . The compound’s localization within specific cellular compartments can influence its activity and function. For example, its accumulation in the nucleus can enhance its effects on gene expression, while its presence in the cytoplasm can affect signaling pathways .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity. The compound contains targeting signals that direct it to specific compartments, such as the nucleus or mitochondria . Post-translational modifications, such as phosphorylation, can also influence its localization and function . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrrolopyridine derivatives.

Properties

IUPAC Name

4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-8-6-4(3-13)1-11-7(6)5(10)2-12-8/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVANOLZDZLMZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=CN=C2Br)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646787
Record name 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-99-0
Record name 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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